6-chloro-1H-pyrazolo[4,3-c]pyridazine
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Overview
Description
6-Chloro-1H-pyrazolo[4,3-c]pyridazine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyrazolo[4,3-c]pyridazine typically involves the cyclization of appropriate precursor molecules. One common method includes the reaction of 4,6-dichloropyridazine with hydrazine under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, continuous flow processes are often employed to ensure consistent quality and yield. These processes involve the use of specialized reactors that allow for precise control of reaction parameters such as temperature, pressure, and flow rates .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-pyrazolo[4,3-c]pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[4,3-c]pyridazine oxides.
Reduction: Formation of 6-hydroxy-1H-pyrazolo[4,3-c]pyridazine.
Substitution: Formation of various substituted pyrazolo[4,3-c]pyridazines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1H-pyrazolo[4,3-c]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 6-chloro-1H-pyrazolo[4,3-c]pyridazine involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular pathways and processes, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-pyrazolo[4,3-c]pyridine
- 7-Chloro-1H-pyrazolo[4,3-c]pyridine
- 3-Chloro-1H-pyrazolo[3,4-c]pyridine
Uniqueness
6-Chloro-1H-pyrazolo[4,3-c]pyridazine is unique due to its specific ring structure and the presence of a chlorine atom at the 6-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable molecule in medicinal chemistry .
Properties
CAS No. |
2097611-04-4 |
---|---|
Molecular Formula |
C5H3ClN4 |
Molecular Weight |
154.6 |
Purity |
95 |
Origin of Product |
United States |
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